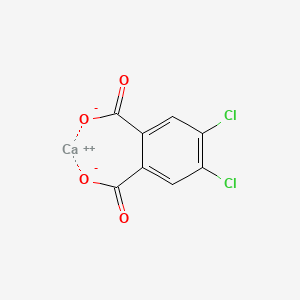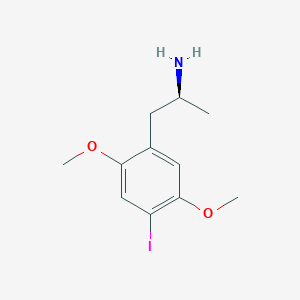
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a complex organotitanium compound. It is known for its unique chemical structure, which includes dodecyloxy, 2-methyl-2-propenoato, and 2-propanolato ligands coordinated to a central titanium atom. This compound is utilized in various industrial and scientific applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with dodecanol, methacrylic acid, and isopropanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The general reaction scheme can be represented as follows:
TiCl4+2C12H25OH+2CH2=C(CH3)COOH+C3H7OH→Ti(OCH2C(CH3)COO)2(OCH2C12H25)(OCH(CH3)2)+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
化学反应分析
Types of Reactions
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium compounds.
Substitution: The ligands attached to the titanium atom can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, alcohols, and carboxylic acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields titanium dioxide, while substitution reactions can produce a variety of organotitanium compounds with different ligands.
科学研究应用
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other titanium-based compounds.
Biology: The compound is studied for its potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing into its use in medical implants and prosthetics due to its biocompatibility and mechanical properties.
Industry: It is utilized in the production of coatings, adhesives, and composites due to its ability to enhance material properties.
作用机制
The mechanism by which Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- exerts its effects involves the interaction of its ligands with various molecular targets. The dodecyloxy and methacrylato ligands can participate in coordination chemistry, forming stable complexes with other molecules. The titanium center can also undergo redox reactions, influencing the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Titanium, bis(dodecan-1-olato)(methacrylato-O)(propan-2-olato)-
Uniqueness
Titanium, (dodecyloxy)bis(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific combination of ligands, which confer distinct chemical and physical properties. The presence of both dodecyloxy and methacrylato ligands allows for versatile reactivity and applications in various fields.
属性
CAS 编号 |
68443-55-0 |
|---|---|
分子式 |
C23H42O6Ti |
分子量 |
462.4 g/mol |
IUPAC 名称 |
dodecan-1-olate;2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
InChI |
InChI=1S/C12H25O.2C4H6O2.C3H7O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3(2)4(5)6;1-3(2)4;/h2-12H2,1H3;2*1H2,2H3,(H,5,6);3H,1-2H3;/q-1;;;-1;+4/p-2 |
InChI 键 |
OIWCYCXECIVFTP-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC[O-].CC(C)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)



![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)



![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)
